molecular formula C3ClF5O B1587045 3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride CAS No. 5930-66-5

3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride

Cat. No.: B1587045
CAS No.: 5930-66-5
M. Wt: 182.47 g/mol
InChI Key: LEUNDTZNUNGZFN-UHFFFAOYSA-N
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Description

3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride is a fluorinated organic compound with the molecular formula C3ClF5O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride typically involves the fluorination of 3-chloropropanoyl fluoride. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to ensure the selective introduction of fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The production process must adhere to stringent safety protocols to prevent hazardous reactions and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines.

    Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes to form more complex fluorinated compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Hydroxide ions, amines, and thiols.

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate certain reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with hydroxide ions can yield 3-hydroxy-2,2,3,3-tetrafluoropropanoyl fluoride .

Scientific Research Applications

3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2,2,3,3-tetrafluoropropionic acid
  • 2,2,3,3-Tetrafluoropropionic acid
  • 2-Bromo-2,3,3,3-tetrafluoropropanoyl chloride

Uniqueness

3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct chemical reactivity and physical properties. This combination makes it a valuable compound for synthesizing other fluorinated derivatives and exploring new chemical reactions .

Properties

IUPAC Name

3-chloro-2,2,3,3-tetrafluoropropanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3ClF5O/c4-3(8,9)2(6,7)1(5)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUNDTZNUNGZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)Cl)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3ClF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382119
Record name 3-chloro-2,2,3,3-tetrafluoropropanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5930-66-5
Record name 3-chloro-2,2,3,3-tetrafluoropropanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride
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3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride
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3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride
Reactant of Route 5
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3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride
Reactant of Route 6
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